2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Methyl-1H-pyrazol-3-yl)acetic acid” is a compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
While specific synthesis methods for “2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole” were not found, a study has reported the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(5-Methyl-1H-pyrazol-3-yl)acetic acid” include a molecular weight of 140.14 and a powder form at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Research on derivatives of 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole has shown a wide range of biological activities, including apoptosis induction, anti-infective properties, and anti-tumor activities. For instance, compounds synthesized by the reaction of 3-aryl-1-(thiazol-2-yl)-1H-pyrazole-4-carbaldehyde with substituted thiazole amines have demonstrated commendable antibacterial activity, potent antimalarial properties, and significant cytotoxicity against cancer cell lines (Bansal et al., 2020). Another study revealed the preparation of thiazole clubbed pyrazole derivatives as potential fungicides against Rhizoctonia solani, a major rice disease in China (Chen et al., 2000).
Anticancer Agents
Thiazolyl-pyrazole derivatives have been reported for their anticancer activity, with some compounds showing promising binding affinities against the epidermal growth factor receptor kinase (EGFR), indicating their potential as anticancer agents (Sayed et al., 2019). In another study, novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities (Gomha et al., 2016).
Antibacterial and Antifungal Studies
Thiazole compounds synthesized from multi-step reactions demonstrated very good antibacterial and antifungal properties in vitro, indicating their potential use as antimicrobial agents (Harikrishna et al., 2015).
Molecular Docking and Antiviral Activity
A study employing clean grinding techniques synthesized hydrazones, pyrazoles, and pyrazines bearing the thiazole moiety, which were tested against SARS-CoV-2 main protease (Mpro) using molecular docking. Compounds showed better average binding affinities than the positive control, indicating their potential as antiviral agents (Abu-Melha et al., 2020).
Analgesic Agents
In the quest for new pharmacologically active compounds, novel thiazole derivatives have been synthesized and evaluated for their analgesic activities. The incorporation of the pyrazole moiety into thiazole compounds has led to the identification of derivatives with significant analgesic properties (Saravanan et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole is the Androgen Receptor (AR) . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The Androgen Receptor is most important in the biology of diseases like prostate cancer.
Mode of Action
This compound acts as an antagonist to the Androgen Receptor . It binds to the receptor and inhibits its action, thereby preventing the effects of androgens. This results in the inhibition of androgen-dependent DNA and protein synthesis, leading to cell growth arrest.
Biochemical Pathways
The compound affects the Androgen Receptor signaling pathway . This pathway is crucial for the development and progression of prostate cancer. By blocking this pathway, the compound inhibits the growth and spread of cancer cells.
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes .
Result of Action
The molecular effect of the action of this compound is the inhibition of the Androgen Receptor activity. On a cellular level, this leads to the inhibition of prostate cancer cell growth .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-5-4-6(10-9-5)7-8-2-3-11-7/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYFZVGBLSPSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.